2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-14-10-12(18)3-4-13(14)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIACRLODVPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The hydroxy-thiophenyl-pentyl side chain is then attached through a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with an amine may produce an amide derivative.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide exhibit significant antimicrobial activity. A study involving a series of chloro-hydroxy benzamides indicated that these compounds were effective against various bacterial and fungal strains, showing comparable or superior activity to established antibiotics such as isoniazid and fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Against Mycobacteria | Activity Against Fungi | Standard Comparison |
|---|---|---|---|
| This compound | High | Moderate | Comparable to Isoniazid |
| Isoniazid | High | Low | - |
| Fluconazole | Low | High | - |
Anticancer Potential
The anticancer potential of this compound has also been explored. In silico studies have suggested that it may act as a potent inhibitor of specific cancer cell lines, particularly estrogen receptor-positive breast cancer cells. Molecular docking studies revealed favorable binding interactions with target proteins involved in cancer proliferation pathways .
Table 2: Anticancer Activity Evaluation
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.4 | Inhibition of cell proliferation |
| Doxorubicin | MCF7 (Breast Cancer) | 10.0 | DNA intercalation |
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target’s 2-chloro-4-fluoro substitution contrasts with bromo (compound 13), methoxy (compound 29), or unsubstituted benzamides (compounds 4a, 14). Halogens may enhance binding via hydrophobic or dipole interactions compared to bulkier groups like methoxy .
Chain Length and Flexibility :
- The pentyl chain in the target provides greater conformational flexibility than the propyl chains in compounds 13 and 14, which could influence receptor binding kinetics .
Biological Activity: Thiophen-2-yl-containing analogs like 4a exhibit anti-LSD1 activity, suggesting that the target’s thiophene moiety may similarly engage with epigenetic targets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyl group may improve solubility compared to bromo (13) or amino (14) analogs but could reduce membrane permeability relative to lipophilic groups like quinolin-8-ylsulfonyl (29) .
Biological Activity
The compound 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 2-chloro-4-fluoroaniline and 5-hydroxy-3-(thiophen-2-yl)pentylamine.
- Reactions : The reaction proceeds through acylation, where the aniline derivative is treated with an appropriate acylating agent to form the amide bond.
- Purification : The product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to:
- Inhibit Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation, leading to reduced viability in cancer cells.
- Induce Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cell lines, promoting programmed cell death.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| U-937 | 10.38 | Inhibits cell proliferation |
These results indicate that this compound exhibits significant cytotoxic activity, comparable to established chemotherapeutic agents like Tamoxifen.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest potential antimicrobial and anti-inflammatory activities. However, comprehensive studies are required to confirm these effects.
Case Studies and Research Findings
- Ames Test : In an Ames assay, the compound demonstrated strong mutagenic activity, indicating a need for careful evaluation in drug development contexts .
- In Vivo Studies : Animal models have shown that treatment with this compound can lead to tumor growth inhibition, supporting its potential as a therapeutic agent .
- Mechanistic Insights : Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase activity in treated cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis can be approached via amide coupling between 2-chloro-4-fluorobenzoic acid derivatives and a thiophene-containing amine intermediate. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Amine preparation : The 5-hydroxy-3-(thiophen-2-yl)pentylamine intermediate may require protection of the hydroxyl group (e.g., TBS protection) to prevent side reactions during coupling .
- Yield optimization : Reaction temperature (0–25°C) and solvent polarity (DMF > THF) significantly affect coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >70% purity .
Q. How can the structural and electronic properties of this compound be characterized?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry, with characteristic shifts for the thiophene ring (δ 6.8–7.4 ppm) and benzamide carbonyl (δ ~168 ppm) .
- X-ray crystallography : Resolves stereochemistry of the hydroxy-pentyl chain and thiophene orientation (if crystallizable) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS expected m/z ~393.08 [M+H]) .
Q. What preliminary biological activity data exist for this compound?
- In vitro screening : Structural analogs with thiophene and benzamide moieties show activity against kinase targets (e.g., EGFR inhibition, IC ~1–10 µM) . Hydroxy groups may enhance solubility but reduce membrane permeability, requiring prodrug strategies .
Advanced Research Questions
Q. How do electronic effects of the chloro-fluoro substitution on the benzamide ring influence reactivity in cross-coupling reactions?
- Mechanistic insight : The electron-withdrawing chloro and fluoro groups activate the benzamide ring for nucleophilic aromatic substitution (SNAr) at specific positions. Computational modeling (DFT) predicts preferential reactivity at the para-fluoro position due to lower activation energy .
- Experimental validation : Suzuki-Miyaura coupling with aryl boronic acids at 80°C in toluene/EtOH (Pd(PPh) catalyst) yields biaryl derivatives, confirmed by F NMR monitoring .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results for target binding?
- Case study : If molecular docking predicts strong binding to a kinase active site but assays show weak inhibition:
- Solvent effects : Simulate binding with explicit solvent molecules (MD simulations) to account for hydrophobic interactions missed in rigid docking .
- Metabolic stability : Assess compound degradation in liver microsomes; fluoro groups may reduce metabolic clearance compared to chloro analogs .
Q. How can the hydroxy-pentyl side chain be modified to balance solubility and target affinity?
- Structure-activity relationship (SAR) :
- Ester prodrugs : Acetylation of the hydroxyl group improves logP by 1–2 units, enhancing cellular uptake .
- PEGylation : Introducing polyethylene glycol spacers increases aqueous solubility (>5 mg/mL) but may sterically hinder target binding .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies for similar benzamide-thiophene derivatives?
- Key factors :
- Crystallinity vs. amorphous forms : Amorphous phases (confirmed by XRD) exhibit 2–3x higher solubility than crystalline forms .
- pH-dependent solubility : The hydroxy group (pKa ~10) ionizes in basic buffers, increasing solubility by >10-fold .
Methodological Recommendations
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
